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Compound of Interest

3-Methoxy-4-
Compound Name: _
(trifluoromethyl)phenol

Cat. No.: B1369301

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol CAS Number: 106877-
41-2 Molecular Formula: CsH7Fs02 Molecular Weight: 192.14 g/mol [1]

Abstract

This technical guide provides a comprehensive scientific overview of 3-Methoxy-4-
(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest to researchers
in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement
of a methoxy group and a trifluoromethyl group on a phenol scaffold imparts a unique
combination of physicochemical properties, including modified lipophilicity and metabolic
stability, making it a valuable building block for the synthesis of complex molecules and active
pharmaceutical ingredients (APIs). This document details the compound's structure,
physicochemical properties, a proposed synthetic pathway with mechanistic rationale,
predictive spectroscopic analysis, and essential safety and handling protocols, designed to
serve as a foundational resource for drug development professionals and synthetic chemists.

Introduction and Strategic Importance

3-Methoxy-4-(trifluoromethyl)phenol is a substituted phenol that merges three key functional
groups onto a single aromatic ring: a hydroxyl group (-OH), a methoxy group (-OCHs), and a
trifluoromethyl group (-CFs). The interplay of these groups provides a powerful tool for
molecular design.
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e The Trifluoromethyl Group (-CF3): This moiety is a cornerstone of modern drug design. Its
strong electron-withdrawing nature and high lipophilicity can dramatically improve a
molecule's pharmacological profile by enhancing metabolic stability (blocking sites of
oxidative metabolism), increasing binding affinity to target proteins, and improving membrane
permeability.[2]

e The Methoxy Group (-OCHs): As an electron-donating group, the methoxy substituent
influences the electronic properties of the aromatic ring and can participate in hydrogen
bonding. It offers a site for potential demethylation metabolism or can be used to fine-tune
steric and electronic properties.

e The Phenolic Hydroxyl Group (-OH): This versatile functional group serves as a key handle
for synthetic elaboration. It is a hydrogen bond donor, can be readily converted into ethers or
esters, and directs electrophilic aromatic substitution, providing a gateway to a wide array of
derivatives.

The combination of these features makes 3-Methoxy-4-(trifluoromethyl)phenol a high-value
intermediate for constructing novel compounds where precise control over lipophilicity,
electronic character, and metabolic fate is critical.

Chemical Structure Diagram

Caption: Chemical structure of 3-Methoxy-4-(trifluoromethyl)phenol.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. Note that
experimental data for this specific isomer is limited; therefore, some values are based on
predictions from structurally related compounds.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-4-bromo-3-trifluoromethylphenol-in-pharmaceutical-and-agrochemical-synthesis-lh
https://www.benchchem.com/product/b1369301?utm_src=pdf-body
https://www.benchchem.com/product/b1369301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 106877-41-2 Sunway Pharm Ltd[1]
Molecular Formula CsH7F30:2 Sunway Pharm Ltd[1]
Molecular Weight 192.14 g/mol Sunway Pharm Ltd[1]
Appearance Solid (Predicted) N/A

Boiling Point Not available N/A

Melting Point Not available N/A

Storage Sealed in dry, Room Sunway Pharm Ltd[1]

Temperature

Synthesis and Mechanistic Rationale

The synthesis of substituted trifluoromethylphenols often requires a multi-step approach that
strategically introduces the required functional groups. A plausible and efficient synthetic route
for 3-Methoxy-4-(trifluoromethyl)phenol is outlined below. This pathway is designed based
on established organometallic and aromatic substitution reactions.

Proposed Synthetic Workflow
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Caption: Proposed multi-step synthesis of 3-Methoxy-4-(trifluoromethyl)phenol.

Step-by-Step Experimental Protocol and Rationale

o Step 1: Diazotization of 4-Bromo-2-methoxyaniline

o Protocol: 4-Bromo-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled
to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO3z) in water is added dropwise
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while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to
ensure complete formation of the diazonium salt.

o Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ
from NaNO2 and HCI) at low temperatures produces a relatively stable diazonium salt.
This intermediate is an outstanding electrophile and has an excellent leaving group (N2),
making it a versatile precursor for introducing a variety of substituents onto the aromatic

ring.
e Step 2: Sandmeyer Reaction to Introduce lodine

o Protocol: The cold diazonium salt solution from Step 1 is slowly added to a stirred solution
of potassium iodide (KI) in water. The mixture is allowed to warm to room temperature and
then heated gently (e.g., to 50 °C) until nitrogen evolution ceases. The product, 1-bromo-
3-methoxy-4-iodobenzene, is then extracted with an organic solvent (e.g., diethyl ether),
washed, dried, and purified.

o Causality: The Sandmeyer reaction is a reliable method for replacing a diazonium group
with a halide. Using potassium iodide as the nucleophile source effectively installs an
iodine atom at the desired position. lodine is a particularly useful halogen for subsequent
cross-coupling reactions.

o Step 3: Copper-Catalyzed Trifluoromethylation

o Protocol: To a solution of 1-bromo-3-methoxy-4-iodobenzene in a polar aprotic solvent like
DMF, (trifluoromethyl)trimethylsilane (TMS-CFs, Ruppert-Prakash reagent), copper(l)
iodide (Cul), and potassium fluoride (KF) are added. The mixture is heated to
approximately 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and
monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product,
1-bromo-3-methoxy-4-(trifluoromethyl)benzene, is purified by column chromatography.

o Causality: This reaction introduces the critical -CFs group. The more reactive C-I bond is
selectively targeted over the C-Br bond. The copper catalyst facilitates the transfer of the
"CFs" nucleophile (generated from TMS-CFs and a fluoride source) to the aromatic ring.

o Step 4: Borylation and Oxidation to Phenol
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o Protocol: The purified 1-bromo-3-methoxy-4-(trifluoromethyl)benzene is dissolved in
anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-
butyllithium (n-BulLi) is added dropwise to perform a lithium-halogen exchange at the
bromine position. After stirring for a short period, trimethyl borate (B(OMe)s) is added, and
the reaction is allowed to slowly warm to room temperature. The resulting boronic ester is
then oxidized in situ by the addition of an aqueous solution of sodium hydroxide followed
by the careful addition of hydrogen peroxide (H20:2). Acidification, extraction, and
purification yield the final product, 3-Methoxy-4-(trifluoromethyl)phenol.

o Causality: This two-part final step transforms the C-Br bond into the desired C-OH group.
The lithium-halogen exchange with n-BuLi creates a potent aryl lithium nucleophile. This
nucleophile attacks the electrophilic boron atom of trimethyl borate. The subsequent
oxidative workup with hydrogen peroxide in a basic medium is a classic and high-yielding
method to convert arylboronic acids/esters into phenols.

Spectroscopic and Structural Characterization
(Predicted)

Due to the absence of publicly available spectra for this specific isomer, the following
characterization data are predicted based on established principles of NMR and IR
spectroscopy and analysis of similar structures.[3][4][5][6]
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Technique Predicted Data

~7.2-7.4 ppm (d, 1H, Ar-H), ~6.8-7.0 ppm (m,
1H NMR 2H, Ar-H), ~5.0-6.0 ppm (s, broad, 1H, -OH),
~3.9 ppm (s, 3H, -OCHs3)

~155-160 ppm (C-OH), ~145-150 ppm (C-
OCHs), ~120-130 ppm (g, C-CF3), ~123.5 ppm

13C NMR
(q, J =272 Hz, -CF3), ~110-125 ppm (Ar-CH),
~55-56 ppm (-OCHs)
3200-3500 (broad, O-H stretch), 2850-3000 (C-
H stretch), 1500-1600 (C=C aromatic stretch),
IR (cm™1)

1250-1350 (C-F stretch), 1000-1100 (C-O
stretch)

M+ at m/z = 192, Fragments at m/z = 177 ([M-

Mass Spec (El) CHs]*), 163 ([M-CHOJ*), 123 ([M-CFs]*)

Justification for Predictions:

'H NMR: The aromatic region should show three distinct protons. The proton ortho to the
electron-withdrawing -CFs group will be the most downfield. The phenolic -OH proton signal
is typically broad and its chemical shift is concentration-dependent. The methoxy protons will
appear as a sharp singlet around 3.9 ppm.

e 13C NMR: The carbon attached to the highly electronegative fluorine atoms (-CFs) will appear
as a quartet due to C-F coupling, with a large coupling constant (J). The carbons attached to
oxygen will be the most downfield in the aromatic region.

e IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch for the phenol,
characteristic C-F stretches, and aromatic C=C and C-O vibrations.[7][8]

e Mass Spectrometry: The molecular ion peak should be clearly visible at m/z 192. Common
fragmentation pathways would include the loss of a methyl radical from the methoxy group or
the loss of the entire trifluoromethyl group.[9]

Chemical Reactivity and Applications
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The unique arrangement of functional groups in 3-Methoxy-4-(trifluoromethyl)phenol dictates
its reactivity and utility as a synthetic building block.

Key Reaction Sites

Caption: Key reactive sites on 3-Methoxy-4-(trifluoromethyl)phenol for synthetic
derivatization.

o At the Phenolic -OH Group: This is the most reactive site for derivatization. It can be easily
alkylated (e.g., Williamson ether synthesis) or acylated to form a vast library of ethers and
esters. This is a common strategy for converting a phenol into a more drug-like ether linkage,
as seen in many pharmaceutical agents.[10]

o Electrophilic Aromatic Substitution (EAS): The -OH and -OCHs groups are strong activating,
ortho-, para-directors. The -CFs group is a deactivating, meta-director. The combined effect
strongly activates the positions ortho and para to the hydroxyl and methoxy groups. This
allows for selective introduction of other substituents like nitro groups or halogens, further
expanding the synthetic possibilities.

e Use in Drug Discovery: This molecule is an ideal scaffold for structure-activity relationship
(SAR) studies. By keeping the core constant and modifying the phenolic -OH, researchers
can systematically probe the binding pocket of a biological target. Its role as a precursor for
pharmaceuticals and agrochemicals is significant due to the beneficial properties imparted
by the trifluoromethyl group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Methoxy-4-(trifluoromethyl)phenol is not
readily available, data from structurally similar fluorinated phenols can be used to establish a
robust safety protocol.[11][12][13]

Hazard Identification (Extrapolated)
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Hazard Class Statement

Acute Toxicity, Oral May be harmful if swallowed.[11]

] ] o Causes skin irritation; may cause severe skin
Skin Corrosion/Irritation

burns.[11]
Eye Damage/Irritation Causes serious eye damage.[11]
STOT - Single Exposure May cause respiratory irritation.[11]

Recommended Handling Protocol

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[12][14] Ensure that eyewash stations and safety showers are readily accessible.[13]

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or
other protective clothing to prevent skin contact.[14]

o Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a
NIOSH-approved respirator with an appropriate cartridge.

e Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly
with soap and water after handling.[14] Launder contaminated clothing before reuse.

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
[12][13] Store locked up.[12]

» Spill Response: In case of a spill, remove all ignition sources.[14] Absorb with an inert, dry
material and place in a suitable container for disposal.[14] Avoid generating dust.

Conclusion

3-Methoxy-4-(trifluoromethyl)phenol is a strategically designed chemical intermediate with
significant potential for advanced scientific research. Its unique combination of a reactive
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phenolic hydroxyl, a directing methoxy group, and a property-enhancing trifluoromethyl group
makes it a powerful tool for the synthesis of novel compounds. This guide provides the
foundational knowledge—from synthesis to safe handling—required for researchers, scientists,
and drug development professionals to effectively utilize this compound in their work,
accelerating the discovery of new medicines and materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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